N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride
Description
Historical Evolution of Sulfonamide Chemistry in Drug Discovery
The sulfonamide class traces its origins to the 1908 synthesis of sulfanilamide by Paul Gelmo, though its antibacterial properties remained unrecognized until Gerhard Domagk’s 1932 discovery of Prontosil’s efficacy against streptococcal infections. This breakthrough marked the first systemic antibacterial agent, revolutionizing infectious disease treatment and establishing structure-activity relationship (SAR) principles for sulfa drugs. Early modifications focused on the benzene ring and sulfonamide substituents, revealing that para-aminobenzenesulfonamide derivatives exhibited optimal activity by mimicking para-aminobenzoic acid (PABA) in bacterial folate synthesis.
Modern derivatives exploit sulfonamides’ versatility as bioisosteres, replacing carboxylates or phenolic hydroxyl groups while maintaining hydrogen-bonding capacity. The sulfonamide group’s tetrahedral geometry facilitates interactions with metalloenzymes and ATP-binding pockets, enabling applications beyond antimicrobials into antitumor and antiviral therapies.
Significance of Strained Azetidine Heterocycles in Medicinal Research
Azetidines, four-membered nitrogen-containing rings, combine moderate ring strain (≈26 kcal/mol) with greater stability than aziridines, making them ideal for conformational restriction strategies. This strain enhances reactivity at the β-carbon while maintaining sufficient stability for pharmacokinetic optimization. Recent advances in azetidine synthesis, particularly via aza-Paternò-Büchi reactions and transition-metal-catalyzed cyclizations, have enabled access to diverse stereochemical configurations.
The azetidine moiety improves drug-like properties by:
- Reducing rotational freedom to lock bioactive conformations
- Enhancing membrane permeability through balanced lipophilicity
- Providing hydrogen-bond donors/acceptors via the ring nitrogen
These attributes make azetidines valuable in central nervous system (CNS) agents, kinase inhibitors, and protease modulators, with clinical candidates demonstrating improved target residence times compared to piperidine analogs.
Research Importance of N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide Hydrochloride
This hybrid compound (C₁₀H₁₄ClN₂O₂S) merges sulfonamide’s pharmacological heritage with azetidine’s spatial control:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₄ClN₂O₂S |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2 |
| InChI Key | QYQVGVNLYRANBW-UHFFFAOYSA-N |
| Hydrogen Bond Donors | 2 (sulfonamide NH, azetidine NH) |
| Hydrogen Bond Acceptors | 4 (2×S=O, azetidine N, Cl⁻) |
The para-methyl group on the benzene ring modulates electron density, potentially enhancing membrane penetration, while the azetidine’s chair-like conformation restricts sulfonamide orientation for selective target engagement. Protonation of the azetidine nitrogen at physiological pH increases water solubility, addressing a common limitation of hydrophobic sulfonamides.
Current Status in Pharmaceutical Innovation
Hybridization strategies dominate modern antibiotic development, with this compound representing a template for overcoming resistance mechanisms. Recent studies highlight sulfonamide-azetidine conjugates’ ability to:
- Inhibit carbonic anhydrase IX/XII isoforms overexpressed in tumors
- Disrupt bacterial dihydropteroate synthase (DHPS) mutations
- Serve as chiral intermediates in asymmetric synthesis of protease inhibitors
Ongoing research employs density functional theory (DFT) calculations to optimize the compound’s torsion angles (e.g., C-S-N-C dihedral) for complementary fit into antimicrobial and anticancer targets. Table 1 summarizes key synthetic routes to azetidine-sulfonamide hybrids:
Table 1. Comparative Analysis of Synthesis Methods
Properties
IUPAC Name |
N-(azetidin-3-yl)-4-methylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S.ClH/c1-8-2-4-10(5-3-8)15(13,14)12-9-6-11-7-9;/h2-5,9,11-12H,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKVOBMMHHWPHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a sulfonamide compound with notable biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
The compound has the molecular formula and features an azetidine ring along with a sulfonamide functional group. The azetidine structure enhances the compound's bioactivity by improving membrane permeability and binding affinity to biological targets, which is crucial for its therapeutic applications.
-
Antimicrobial Activity :
- The sulfonamide group is known for its antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria. This inhibition disrupts bacterial growth and reproduction.
- Studies suggest that this compound may also interact with human carbonic anhydrases, which could provide therapeutic avenues for conditions such as glaucoma.
-
Anti-inflammatory Effects :
- The compound exhibits anti-inflammatory properties that may be beneficial in treating various inflammatory diseases. This activity is often linked to the modulation of inflammatory pathways and cytokine production.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(ethyl)-4-methylbenzene-1-sulfonamide | Ethyl group instead of azetidine | Commonly used as an antibacterial agent |
| N-(pyrrolidin-3-yl)-4-methylbenzene-1-sulfonamide | Pyrrolidine ring | Enhanced potency against certain bacterial strains |
| 4-Methylbenzenesulfonamide | Lacks azetidine or other cyclic structures | Simpler structure; widely used as a starting material |
The unique azetidine moiety in this compound contributes to its distinctive biological activity compared to these similar compounds.
Case Studies and Research Findings
Research has demonstrated the efficacy of this compound in various biological assays:
- In Vitro Studies :
-
In Vivo Efficacy :
- Animal models have been used to assess the pharmacokinetics and bioavailability of the compound. Results indicated that after administration, the compound penetrated tissues effectively but had moderate clearance rates from the bloodstream, suggesting a balance between efficacy and potential side effects .
- Toxicological Assessments :
Scientific Research Applications
N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula . It consists of an azetidine ring, which is a four-carbon cyclic amine, and a sulfonamide functional group. The sulfonamide group is attached to a 4-methylbenzene moiety, giving the compound unique chemical properties and biological activities.
Scientific Research Applications
This compound exhibits significant biological activity, particularly in the antimicrobial and anti-inflammatory domains. Sulfonamides are known for their antibacterial properties and are often used in treating infections. The azetidine structure may also enhance its bioactivity by improving membrane permeability or binding affinity to biological targets. Studies have indicated that this compound interacts with various biological targets, including enzymes involved in metabolic pathways. Its sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. Additionally, there may be interactions with human carbonic anhydrases, which could lead to therapeutic applications in managing conditions like glaucoma.
Use in Organic Synthesis and Medicinal Chemistry
This compound has versatile applications in organic synthesis and medicinal chemistry.
The compound exhibits significant biological activity, especially in antimicrobial and anti-inflammatory areas. Sulfonamides are well-known for their antibacterial qualities and are frequently employed in the treatment of infections. The azetidine structure could also improve its bioactivity by enhancing membrane permeability or binding affinity to biological targets.
Interactions with Biological Targets
Studies on this compound have shown interactions with various biological targets, including enzymes involved in metabolic pathways. Its sulfonamide group may inhibit bacterial dihydropteroate synthase, an essential enzyme for folate synthesis in bacteria. It may also interact with human carbonic anhydrases, potentially leading to therapeutic applications in managing conditions like glaucoma.
Several compounds share structural similarities with this compound. These compounds illustrate variations in biological activity and application potential, emphasizing the unique role of the azetidine moiety in enhancing specific properties of this compound.
Table of Structurally Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(ethyl)-4-methylbenzene-1-sulfonamide | Ethyl group instead of azetidine | Commonly used as an antibacterial agent |
| N-(pyrrolidin-3-yl)-4-methylbenzene-1-sulfonamide | Pyrrolidine ring | Enhanced potency against certain bacterial strains |
| 4-Methylbenzenesulfonamide | Lacks azetidine or other cyclic structures | Simpler structure; widely used as a starting material |
Comparison with Similar Compounds
N-(Azetidin-3-yl)-1-isopropyl-1H-imidazole-4-sulfonamide Hydrochloride (CAS: 2097969-36-1)
Key Differences :
- Substituent : Replaces the 4-methylbenzene group with a 1-isopropylimidazole ring .
- Molecular Formula : C₉H₁₇ClN₄O₂S (MW: 280.77) vs. target compound’s inferred formula.
- Hydrogen Bonding: 3 donors and 5 acceptors, compared to likely fewer in the target compound due to the absence of imidazole’s polar nitrogen atoms .
- Applications : The imidazole moiety may enhance binding to metal ions or polar enzyme pockets, differing from the hydrophobic interactions favored by the methylbenzene group.
Table 1: Structural and Physicochemical Comparison
N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)-4-methylbenzenesulfonamide Hydrochloride (10d)
Key Differences :
- Amine Substituent : Features a 7-membered diazepane ring instead of azetidine, reducing ring strain and increasing flexibility .
- Molecular Formula : C₁₈H₂₂ClN₃O₂S (MW: 379.90) .
- Applications : Larger molecular weight and extended structure may limit blood-brain barrier penetration compared to the compact azetidine-based target compound.
tert-Butyl N-(azetidin-3-yl) Carbamate Hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
